5-(Trifluorometil)-2,1,3-benzotiadiazol

Descripción general

Descripción

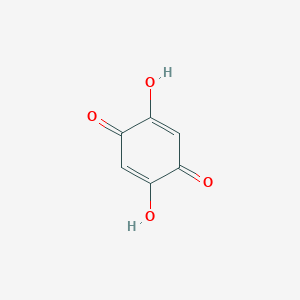

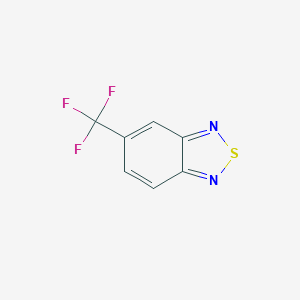

5-(Trifluoromethyl)-2,1,3-benzothiadiazole is a chemical compound that belongs to the benzothiadiazole family, characterized by the presence of a trifluoromethyl group at the 5-position of the benzothiadiazole ring. This structural motif is of significant interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of the trifluoromethyl group can significantly influence the electronic properties of the molecule, making it a valuable component in the design of new compounds with desired physical and chemical characteristics .

Synthesis Analysis

The synthesis of benzothiadiazole derivatives, including those with trifluoromethyl groups, often involves cyclization reactions and the use of specific reagents to introduce the trifluoromethyl moiety. For instance, one-pot synthesis methods have been developed to efficiently prepare trifluoromethyl-substituted benzothiazole derivatives by reacting trifluoroacetic acid with suitable precursors such as o-phenylenediamines, 2-aminophenols, and 2-aminobenzenethiols . Additionally, the synthesis of related compounds, such as 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, has been achieved through hydrolytic cleavage of cyclized benzothiazole precursors, followed by further reactions to obtain various benzothiazine and sulfone derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including those with trifluoromethyl groups, is often confirmed using various spectroscopic techniques such as NMR, MS, and IR spectra. X-ray crystallography can also be employed to investigate the crystal structure of these compounds, providing detailed information about their molecular geometry and the arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, leading to the formation of diverse compounds with potential biological activity. For example, the bromination of difluoromethyl groups has been used to create bromodifluoromethyl benzo-1,3-diazoles, which can serve as precursors for the synthesis of twin molecules for drug development . Furthermore, the condensation and oxidative cyclization of benzothiazole derivatives with β-diketones or β-ketoesters can yield benzothiazines, and subsequent oxidation can produce fluorinated sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(trifluoromethyl)-2,1,3-benzothiadiazole derivatives are influenced by the presence of the trifluoromethyl group, which can impart high electronegativity and lipophilicity to the molecule. These properties are crucial for the compound's reactivity and potential applications. For instance, the introduction of electron-withdrawing fluorine atoms has been shown to be essential for the reactivity in direct arylation polycondensation reactions, leading to the synthesis of polymers with specific electronic properties . The cytotoxicity and biological activity of fluorinated benzothiazoles have also been studied, revealing that certain derivatives exhibit potent activity against specific cancer cell lines, which may be related to their ability to induce cytochrome P450 enzymes .

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El grupo trifluorometilo es una característica común en muchos fármacos aprobados por la FDA . La presencia de este grupo puede mejorar las actividades farmacológicas de los compuestos . Por ejemplo, puede mejorar la lipofilia, la estabilidad metabólica, la preferencia conformacional y la biodisponibilidad de los compuestos terapéuticos .

Investigación anticancerígena

Los esfuerzos de investigación están explorando el uso de 5-(trifluorometil)-1,3-oxazol como un andamiaje para desarrollar nuevos fármacos. Los estudios han demostrado que la incorporación de esta unidad en ciertas moléculas puede conducir a compuestos con prometedoras actividades anticancerígenas.

Investigación antibacteriana

Investigación antifúngica

Síntesis de 1,2,4-triazoles

5-(Trifluorometil)-1,3-oxazol se puede utilizar en la síntesis de 5-trifluorometil 1,2,4-triazoles a través de la ciclo adición [3 + 2] de iminas de nitrilo . Este proceso es tolerante a varios grupos funcionales, lo que lo convierte en un método versátil para la síntesis de estos compuestos .

Síntesis de Selinexor

El mecanismo para producir selinexor, un fármaco anticancerígeno, comienza con 3,5-bis (trifluorometil) benzonitrilo . La 3,5-bis (trifluorometil) benzamida, que reaccionó con N, N-dimetil formamida dimetil acetal para producir la imina como intermedio, se obtuvo por la hidrólisis de benzonitrilo .

Mecanismo De Acción

Target of Action

Similar compounds with trifluoromethyl groups have been reported to interact with various enzymes and receptors .

Mode of Action

It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, often leading to changes in the target’s function .

Biochemical Pathways

It’s known that fluorinated compounds can influence a variety of biochemical pathways, often leading to significant downstream effects .

Pharmacokinetics

Similar fluorinated compounds have been shown to exhibit unique pharmacokinetic properties, often resulting in improved bioavailability .

Result of Action

Similar fluorinated compounds have been shown to exert a variety of effects at the molecular and cellular levels .

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-5-(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(trifluoromethyl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2S/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFWKXPZEWUROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380519 | |

| Record name | 5-(Trifluoromethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17754-05-1 | |

| Record name | 5-(Trifluoromethyl)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)benzo-2,1,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

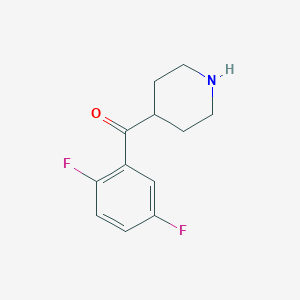

![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)